Homophthalic acid
Overview
Description
Homophthalic acid is a versatile chemical compound that serves as a precursor for the synthesis of a variety of heterocyclic compounds. It has been utilized in the construction of substituted isocoumarin and indole skeletons, as well as isoquinolinones, dihydronaphthols, and isocoumarins . The compound has also been used to synthesize unusual isocoumarin derivatives, highlighting its potential in organic synthesis .
Synthesis Analysis
The synthesis of homophthalic acid derivatives has been explored through various methods. One approach involves the reaction of homophthalic anhydride with aromatic aldehydes in the presence of chloroform and DMAP, yielding cis- and trans-1-oxo-isochroman-4-carboxylic acids . Another method includes the reaction of homophthalic anhydride with benzaldehyde and boron trifluoride-diethyl ether complex to produce 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid . These methods demonstrate the compound's reactivity and the possibility of obtaining a range of derivatives.
Molecular Structure Analysis
The molecular structure of homophthalic acid has been characterized by X-ray diffraction, revealing that the crystals are triclinic with an extended system of hydrogen bonds . The carboxyl groups are rotated out of the plane of the central aromatic ring, which may influence the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Homophthalic acid undergoes various chemical reactions to form different heterocyclic compounds. For instance, it reacts with diamines to give condensed 1(2H)-isoquinolinones with marked enamine character . Additionally, it has been shown to react with thionyl chloride/DMF and ethyl chloroformate/NEt3 to produce isocoumarin derivatives . These reactions underscore the compound's utility in synthesizing complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of homophthalic acid derivatives have been studied through spectroscopic and thermal characterizations. New homophthalate complexes have been synthesized and analyzed, revealing various coordination geometries and the formation of coordination polymers . Moreover, a soil bacterium capable of degrading homophthalic acid has been identified, suggesting its potential biodegradability and the existence of metabolic pathways involving this compound .
Scientific Research Applications
Synthesis of Unusual Isocoumarin Derivatives
- Homophthalic acid is used in synthesizing unique isocoumarin derivatives, achieved through reactions with thionyl chloride/DMF and ethyl chloroformate/NEt3. The process and mechanisms behind these novel derivatives are discussed in detail (Özcan, Şahin, & Balcı, 2007).
Construction of Substituted Isocoumarin and Indole Skeletons
- Another study demonstrates homophthalic acid's role in constructing substituted isocoumarin and indole skeletons. This research presents a new strategy for synthesizing these compounds, expanding its application in chemical synthesis (Özcan & Balcı, 2008).
Acidity Constants Determination
- The determination of acidity constants of homophthalic acid, among other compounds, by capillary electrophoresis showcases its significance in understanding structure-activity relationships (Mofaddel, Bar, Villemin, & Desbène, 2004).
Synthesis of cis-Isoquinolonic Acids Containing Boronate Esters
- Homophthalic anhydride, a derivative of homophthalic acid, is used in the synthesis of cis-isoquinolonic acids containing boronate esters. This synthesis is achieved without additional Lewis acid catalysts at room temperature (Zhang, Vogels, Wheaton, Baerlocher, Decken, & Westcott, 2005).
Synthesis of Tetrahydroisoquinolines
- The compound is also involved in the synthesis of tetrahydroisoquinolines, exhibiting trans-stereoselectivity in its reactions with imines. This research has implications for the synthesis of enantiopure 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids (Vara, Bello, Aldaba, Arrieta, Pizarro, Arriortua, López, & Cossío, 2008).
Reactivity with Vilsmeier Reagent
- Homophthalic acid's reaction with Vilsmeier reagent was re-investigated, revealing new insights into the formation of certain compounds (Deady & Rodemann, 2001).
Synthesis of Isoquinoline Alkaloids
- It is also used in the synthesis of isoquinoline alkaloids like doryanine and oxyhydrastinine, showcasing its utility in medicinal chemistry (Jangir, Gadre, & Argade, 2014).
Safety And Hazards
Homophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. If in contact with skin or eyes, wash with plenty of water .
properties
IUPAC Name |
2-(carboxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058990 | |
Record name | Benzeneacetic acid, 2-carboxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homophthalic acid | |
CAS RN |
89-51-0 | |
Record name | Homophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Homophthalic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homophthalic acid | |
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Record name | Homophthalic acid | |
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Record name | Benzeneacetic acid, 2-carboxy- | |
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Record name | Benzeneacetic acid, 2-carboxy- | |
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Record name | (2-carboxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |
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Record name | Homophthalic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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